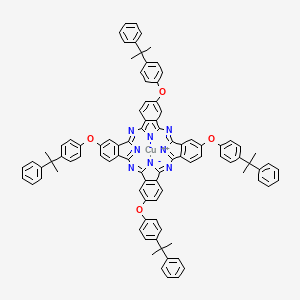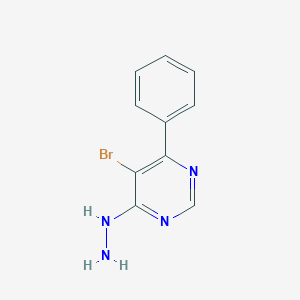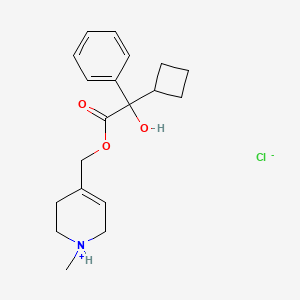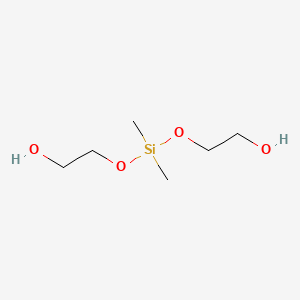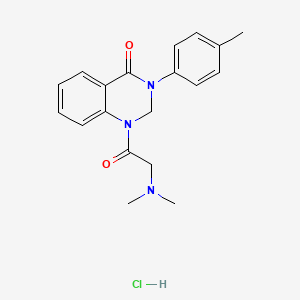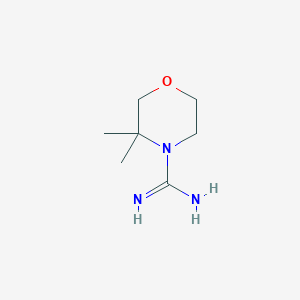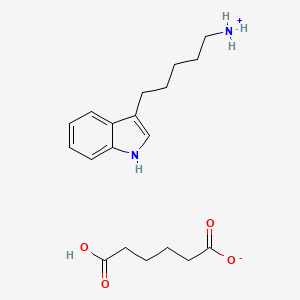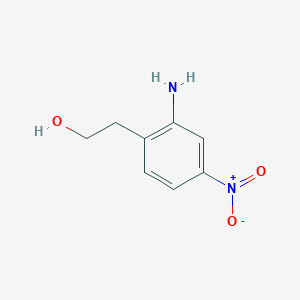
2-Amino-4-nitrobenzeneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-nitrobenzeneethanol is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzene, featuring both amino and nitro functional groups attached to the benzene ring, along with an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-nitrobenzeneethanol typically involves the reduction of 2,4-dinitrophenol. One common method includes the use of hydrazine hydrate in the presence of a catalyst such as ferric chloride hexahydrate and activated charcoal . The reaction conditions are relatively mild, and the process is environmentally friendly, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the hydrolysis of 2,4-dinitrochlorobenzene followed by acidification to obtain 2,4-dinitrophenol. This intermediate is then subjected to reduction using hydrazine hydrate in the presence of a catalyst to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-nitrobenzeneethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.
Oxidation: The amino group can be oxidized to a nitro group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Reduction: Hydrazine hydrate, ferric chloride hexahydrate, activated charcoal.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles like halides or other amines.
Major Products Formed
Reduction: this compound can be reduced to 2,4-diaminophenol.
Oxidation: Oxidation can yield 2,4-dinitrophenol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-4-nitrobenzeneethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Mécanisme D'action
The mechanism of action of 2-Amino-4-nitrobenzeneethanol involves its interaction with cellular components. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular proteins and DNA, leading to antimicrobial effects. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-nitrophenol: Similar structure but lacks the ethanol group.
2,4-Diaminophenol: Lacks the nitro group and has two amino groups instead.
2,4-Dinitrophenol: Contains two nitro groups and lacks the amino group.
Uniqueness
2-Amino-4-nitrobenzeneethanol is unique due to the presence of both amino and nitro groups along with an ethanol group.
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2-(2-amino-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4,9H2 |
Clé InChI |
ZBEQATQTOVULDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





